molecular formula C23H18F3N5O4 B2569180 N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 922045-66-7

N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2569180
CAS No.: 922045-66-7
M. Wt: 485.423
InChI Key: JMABNDRVSPURRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-d]pyrimidinone core fused with a 1,3-benzodioxole carboxamide group via an ethyl linker. The 3-(trifluoromethyl)benzyl substituent at the 5-position enhances lipophilicity and metabolic stability, common strategies in kinase inhibitor design. The benzo[d][1,3]dioxole moiety may contribute to π-π stacking interactions in target binding. Its molecular formula is C₂₃H₁₈F₃N₅O₄, with a molecular weight of 509.42 g/mol (calculated from and analogous structures).

Properties

IUPAC Name

N-[2-[4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3N5O4/c24-23(25,26)16-3-1-2-14(8-16)11-30-12-28-20-17(22(30)33)10-29-31(20)7-6-27-21(32)15-4-5-18-19(9-15)35-13-34-18/h1-5,8-10,12H,6-7,11,13H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMABNDRVSPURRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity and biological activity, while the benzo[d][1,3]dioxole moiety contributes to its pharmacological profile.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown efficacy against various cancer cell lines through mechanisms such as inhibition of cell proliferation and induction of apoptosis. Notably, studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives can inhibit the growth of colon cancer (CaCO-2) and prostate cancer (DU145) cell lines .

Cell Line Activity Reference
CaCO-2Cytotoxicity
DU145Antitumor activity

Anti-inflammatory Properties

Compounds in the pyrazole class are also recognized for their anti-inflammatory effects. They modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2, which are critical in the inflammatory response . This suggests that this compound may possess similar properties.

The mechanisms underlying the biological activities of this compound can be attributed to its interaction with key molecular targets:

  • EGFR Inhibition : Molecular docking studies indicate that compounds with a similar structure can effectively bind to epidermal growth factor receptor (EGFR), a critical target in cancer therapy . This interaction inhibits downstream signaling pathways involved in cell proliferation.
  • Cytotoxic Mechanisms : The cytotoxic effects observed in various cancer cell lines may involve the induction of oxidative stress and apoptosis through mitochondrial pathways .

Case Studies

A study on a closely related compound demonstrated significant anticancer effects in vivo. The compound was administered to mice bearing tumor xenografts, resulting in reduced tumor size and improved survival rates. Histological analysis revealed increased apoptosis within tumor tissues treated with the compound compared to controls .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural features that may contribute to biological activity:

  • Anticancer Properties : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine structures exhibit significant anticancer activity. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compounds, which can lead to improved efficacy against cancer cells .
  • Antimicrobial Activity : Compounds similar to N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide have been reported to possess antimicrobial properties, making them candidates for developing new antibiotics .

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound:

  • Modifications : Variations in substituents on the pyrazolo[3,4-d]pyrimidine core can significantly affect the potency and selectivity of the compound against specific biological targets . For instance, introducing different functional groups can enhance interactions with target proteins or enzymes involved in disease pathways.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions:

Synthesis Method Description
Biginelli ReactionA classical method for synthesizing dihydropyrimidinones that can be adapted for creating related scaffolds .
Multi-step SynthesisInvolves sequential reactions to introduce various functional groups systematically .

Case Studies

Several studies have highlighted the potential applications of compounds related to this compound:

  • Anticancer Efficacy : A study demonstrated that a related pyrazolo[3,4-d]pyrimidine derivative exhibited potent cytotoxicity against various cancer cell lines, suggesting that modifications to this scaffold could yield effective anticancer agents .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial activity of similar compounds against bacterial strains and found promising results that warrant further exploration into their therapeutic potential .

Comparison with Similar Compounds

Structural Analogues with Modified Carboxamide Groups

Compound A : N-(2-{4-Oxo-5-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide ()

  • Molecular Formula : C₂₁H₂₂F₃N₅O₂
  • Molecular Weight : 433.43 g/mol
  • Key Differences : Replaces the benzo[d][1,3]dioxole-5-carboxamide with a butanamide group.
  • Implications : The shorter aliphatic chain and lack of aromaticity in the carboxamide may reduce binding affinity due to weaker π-π interactions. However, the lower molecular weight (433 vs. 509 g/mol) could improve bioavailability.
Parameter Target Compound Compound A
Carboxamide Group Benzo[d][1,3]dioxole-5-carboxamide Butanamide
Molecular Weight 509.42 g/mol 433.43 g/mol
Aromatic Contributions High (benzodioxole) Low (aliphatic)
Potential Solubility Moderate (polar groups) Higher (simpler structure)

Analogues with Heterocyclic Variations

Compound B : 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide ()

  • Molecular Formula : C₁₉H₁₇ClF₃N₅O₃
  • Molecular Weight : 455.8 g/mol
  • Key Differences : Features a piperazine-carboxamide linker and a pyridine ring with chloro/trifluoromethyl substituents.
  • Implications: The piperazine group enhances solubility via basic nitrogen atoms, while the pyridine ring may target distinct enzymes (e.g., kinase hinge regions). The absence of a fused pyrazolo-pyrimidinone core reduces structural rigidity compared to the target compound.

Core Structure Modifications

Compound C : Pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives ()

  • Example: N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide
  • Key Differences: Replaces the pyrazolo[3,4-d]pyrimidinone core with a pyrimido[4,5-d]pyrimidinone system.
  • Implications: The expanded fused-ring system may alter binding kinetics and selectivity.

Structural and Conformational Analysis

  • Ring Puckering: The pyrazolo[3,4-d]pyrimidinone core in the target compound likely exhibits puckering influenced by substituents. Cremer and Pople’s puckering coordinates () could quantify deviations from planarity, affecting binding pocket compatibility compared to flatter analogues like Compound B .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing pyrazolo[3,4-d]pyrimidine derivatives, and how can they be adapted for this compound?

  • Methodology : The synthesis of pyrazolo-pyrimidine scaffolds typically involves cyclocondensation reactions. For example, O-benzyl hydroxylamine HCl is used as a nucleophile in nucleophilic acyl substitution reactions, followed by coupling with trifluoromethylbenzoyl chloride derivatives under basic conditions (e.g., potassium carbonate in acetonitrile) . Scale-up requires rigorous hazard analysis, as outlined in protocols for similar compounds .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is commonly employed, with monitoring via TLC or HPLC .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?

  • Analytical Tools :

  • NMR : 1^1H and 13^13C NMR to verify the pyrazolo-pyrimidine core and trifluoromethylbenzyl substituents. 19^{19}F NMR is critical for confirming the presence of the CF3_3 group .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of regiochemistry, particularly if synthetic intermediates form stable crystals .

Q. What solvent systems and reaction conditions optimize yield for the coupling of the benzo[d][1,3]dioxole moiety?

  • Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C under inert atmospheres (N2_2/Ar) are preferred for carboxamide coupling. Catalytic DMAP or HOBt improves amide bond formation efficiency .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the compound’s interaction with biological targets like bacterial enzymes?

  • Methodology :

  • Target Selection : Use homology modeling for uncharacterized enzymes (e.g., bacterial PPTases) based on structurally related proteins (e.g., AcpS-PPTase) .
  • Docking Software : AutoDock Vina or Schrödinger Suite to simulate binding modes. The trifluoromethyl group’s hydrophobicity may enhance binding to hydrophobic pockets .
  • Validation : Compare docking scores with experimental IC50_{50} values from enzyme inhibition assays .

Q. How do conflicting solubility data across studies impact formulation strategies, and how can they be resolved?

  • Data Contradiction Analysis :

  • Experimental Replication : Test solubility in DMSO, PBS, and simulated gastric fluid under standardized conditions (e.g., 25°C vs. 37°C) .
  • Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility if discrepancies arise from solvent choice .
  • Theoretical Framework : Apply Hansen solubility parameters to predict optimal solvents .

Q. What strategies mitigate metabolic instability of the benzo[d][1,3]dioxole group in vivo?

  • Structural Modification :

  • Bioisosteres : Replace the dioxole ring with a fluorinated benzene or pyridine ring to reduce CYP450-mediated oxidation .
  • Prodrug Design : Introduce ester or carbonate prodrug moieties at the carboxamide nitrogen to delay hydrolysis .

Q. How can AI-driven platforms like COMSOL Multiphysics optimize reaction scalability while minimizing byproducts?

  • Workflow :

  • Parameter Screening : Train ML models on historical kinetic data (e.g., temperature, catalyst loading) to predict optimal conditions for large-scale synthesis .
  • Real-Time Monitoring : Integrate PAT (Process Analytical Technology) tools with AI for dynamic adjustment of reaction parameters .

Key Considerations

  • Safety : Hazard analysis for trifluoromethylbenzyl intermediates is critical due to potential toxicity .
  • Reproducibility : Document reaction parameters (e.g., stirring speed, solvent purity) to address variability in yields .
  • Interdisciplinary Links : Combine synthetic chemistry with computational biology for targeted drug discovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.